molecular formula C8H9F2NO B13616148 2,2-Difluoro-2-(3-methylpyridin-2-yl)ethan-1-ol

2,2-Difluoro-2-(3-methylpyridin-2-yl)ethan-1-ol

Cat. No.: B13616148
M. Wt: 173.16 g/mol
InChI Key: YJAGJJNDMFFAIL-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-methylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H9F2NO It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is substituted with a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-methylpyridin-2-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylpyridine.

    Alcohol Formation: The final step involves the formation of the alcohol group, which can be achieved through various methods, including reduction of a corresponding ketone or aldehyde intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-methylpyridin-2-yl)ethan-1-ol can undergo several types of chemical reactions:

    Oxidation: The alcohol group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form a difluoromethyl derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2,2-difluoro-2-(3-methylpyridin-2-yl)ethanone.

    Reduction: Formation of 2,2-difluoro-2-(3-methylpyridin-2-yl)ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-2-(3-methylpyridin-2-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-methylpyridin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-(6-methylpyridin-3-yl)ethan-1-ol: Similar structure but with a different position of the methyl group on the pyridine ring.

    2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine: Contains an amine group instead of an alcohol group.

    2,2-Difluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol: Contains a methoxy group instead of a methyl group on the pyridine ring.

Uniqueness

2,2-Difluoro-2-(3-methylpyridin-2-yl)ethan-1-ol is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research applications.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

2,2-difluoro-2-(3-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C8H9F2NO/c1-6-3-2-4-11-7(6)8(9,10)5-12/h2-4,12H,5H2,1H3

InChI Key

YJAGJJNDMFFAIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(CO)(F)F

Origin of Product

United States

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